molecular formula C24H31NO4S B2483163 (7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 1797204-62-6

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No.: B2483163
CAS No.: 1797204-62-6
M. Wt: 429.58
InChI Key: DNGGTYMFRJMFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H31NO4S and its molecular weight is 429.58. The purity is usually 95%.
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Scientific Research Applications

Subheading Neuroprotective Potential of Benzoxazine Antioxidants

The compounds S 24429 and S 24718, belonging to the 8-alkylamino-1,4-benzoxazine antioxidants, have demonstrated significant neuroprotective properties. These antioxidants were effective in preventing a decline in ATP levels due to hypoxia in astrocytes and exhibited protective effects against brain damage mimicking cerebral palsy lesions in mouse models. This suggests their potential as novel agents for neuroprotection, particularly relevant to conditions like cerebral palsy (Largeron et al., 2001).

Antiestrogenic Activity

Subheading Novel Antiestrogenic Compounds and Their Mechanism

A study outlined the synthesis of novel dihydronaphthalene isomers with potent antiestrogenic activity, demonstrating their capability to bind to rat uterine cytosol estrogen receptors with high affinity, even surpassing estradiol. This research provides a valuable understanding of novel compounds that could influence estrogenic activity, potentially contributing to the development of treatments for conditions influenced by estrogen levels (Jones et al., 1979).

Analgesic Effects

Subheading Analgesic Effects of High-Efficacy 5-HT1A Receptor Activation

The agonist F 13640, known for its selective, high-efficacy 5-HT1A receptor activation, has exhibited remarkable long-term analgesic effects in rodent models of chronic pain and neuropathic pain, including a curative-like action on allodynia following spinal cord injury. These findings suggest the promising potential of high-efficacy 5-HT1A receptor activation in treating pathological pain, offering a novel approach to pain management (Colpaert et al., 2004).

Anti-inflammatory Agents

Subheading Anti-inflammatory Potential of Thiazolyl/Oxazolyl Formazanyl Indoles

A series of compounds, specifically 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles and their oxazol counterparts, were synthesized and evaluated for their anti-inflammatory activity. These compounds showcased moderate to good activity, offering a promising avenue for the development of new anti-inflammatory agents. The compound 3b, in particular, displayed notable anti-inflammatory properties with reduced ulcerogenic liability and acute toxicity, highlighting its potential as an effective anti-inflammatory agent with lower side effects (Singh et al., 2008).

Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4S/c1-4-27-20-16-19(17-21(28-5-2)23(20)29-6-3)24(26)25-13-12-22(30-15-14-25)18-10-8-7-9-11-18/h7-11,16-17,22H,4-6,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGGTYMFRJMFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.